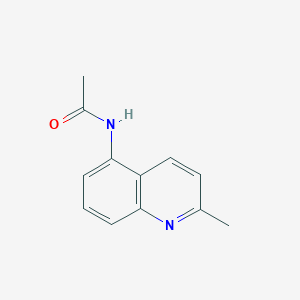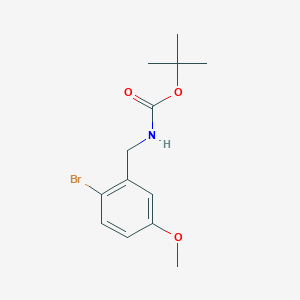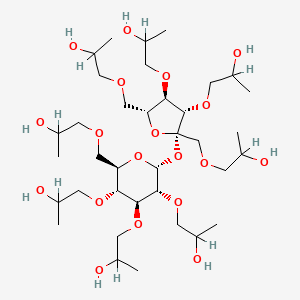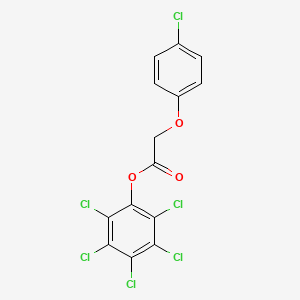
N-(2-methylquinolin-5-yl)acetamide
Descripción general
Descripción
“N-(2-methylquinolin-5-yl)acetamide” is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 86053-23-8 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis of quinoline derivatives, which includes “this compound”, is a significant area of research due to their wide range of biological activities .Chemical Reactions Analysis
“this compound” and similar compounds are known to undergo a variety of chemical reactions. For instance, cyanoacetamide derivatives, which include “this compound”, can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are not specified in the available resources .Aplicaciones Científicas De Investigación
Antimalarial Activity
- A series of compounds, including derivatives related to N-(2-methylquinolin-5-yl)acetamide, demonstrated significant antimalarial potency against Plasmodium berghei in mice. These compounds also showed excellent activity against resistant strains of parasites and beneficial pharmacokinetic properties for potential extended protection against infection (Werbel et al., 1986).
Therapeutic Effect on Japanese Encephalitis
- A novel anilidoquinoline derivative, closely related to this compound, showed significant antiviral and antiapoptotic effects in vitro. It also demonstrated a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinyl acetamides, structurally similar to this compound, revealed potent analgesic and anti-inflammatory effects. These compounds, including specific derivatives, exhibited notable potency in comparison to standard drugs, with a reduced risk of causing ulcers (Alagarsamy et al., 2015).
Antimicrobial and Anticancer Potentials
- Various acetamide derivatives, including those structurally related to this compound, displayed significant antimicrobial activity and promising anticancer effects. Molecular docking studies suggested these compounds could be potential leads for drug development (Mehta et al., 2019).
Structural Aspects and Fluorescence Emission
- Studies on amide-containing isoquinoline derivatives, similar to this compound, highlighted their structural aspects and properties. These compounds displayed distinct fluorescence emissions when interacting with various substances, indicating potential applications in fluorescence-based technologies (Karmakar et al., 2007).
Direcciones Futuras
The future directions in the research of “N-(2-methylquinolin-5-yl)acetamide” and similar compounds could involve the design of new derivatives with improved safety and efficacy . The synthesis and investigation of new structural prototypes with more effective biological activity is a significant area of research .
Mecanismo De Acción
Target of Action
N-(2-methylquinolin-5-yl)acetamide is a derivative of quinoline, a heterocyclic compound that is known to have a wide range of biological and pharmacological activities Quinoline derivatives are known to interact with various targets, including enzymes, receptors, and proteins, depending on their chemical structure .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine . The specific interactions of this compound with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Propiedades
IUPAC Name |
N-(2-methylquinolin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-6-7-10-11(13-8)4-3-5-12(10)14-9(2)15/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNGUBDEHJXCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424220 | |
| Record name | 5-acetylamino-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86053-23-8 | |
| Record name | 5-acetylamino-2-methyl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)
![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)

![[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3059528.png)


